molecular formula C16H15ClN2O3 B3004444 2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide CAS No. 2411236-04-7

2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide

Cat. No.: B3004444
CAS No.: 2411236-04-7
M. Wt: 318.76
InChI Key: UBXFMIVZMAOIPH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide is a synthetic organic compound that features a complex structure combining a furan ring, a quinoline moiety, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced through an acylation reaction using furan-2-carbonyl chloride and a suitable base such as pyridine.

    Chlorination and Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the quinoline and furan moieties suggests possible activity against certain pathogens or diseases. Researchers are exploring its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a candidate for use in advanced material science applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the furan ring could interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-quinolin-4-yl]acetamide: Similar structure but with a different hydrogenation state of the quinoline ring.

    N-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the furan and quinoline moieties in 2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide makes it unique compared to other similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-10-15(20)18-12-7-8-19(13-5-2-1-4-11(12)13)16(21)14-6-3-9-22-14/h1-6,9,12H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXFMIVZMAOIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1NC(=O)CCl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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